molecular formula C8H7N3OS B1585777 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 211244-81-4

2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B1585777
M. Wt: 193.23 g/mol
InChI Key: WPUAPGRZGJOIBX-UHFFFAOYSA-N
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Description

2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a chemical compound with the molecular formula C8H7N3OS and a molecular weight of 193.23 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves various methods. One approach includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine and a pyrimidine ring fused together . The InChI code for this compound is 1S/C8H7N3OS/c1-13-8-9-4-5-2-3-6 (12)10-7 (5)11-8/h2-4H,1H3, (H,9,10,11,12) .


Chemical Reactions Analysis

There are several chemical reactions associated with this compound. For instance, an autocatalytic photoinduced oxidative dehydrogenation of pyrido[2,3-d]pyrimidin-7(8H)-ones can lead to the synthesis of C5–C6 unsaturated systems with concomitant formation of a long-lived radical .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

  • Medicinal Chemistry - Anticancer Agents

    • Pyrido[2,3-d]pyrimidine, which includes “2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one”, is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor activities .
    • It targets various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
    • The mechanism of action and structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of the above-mentioned targets have been studied .
  • Chemical Proteomics - Kinase Inhibitors

    • Pyrido[2,3-d]pyrimidines, including “2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one”, were developed as antagonists of protein tyrosine kinases implicated in cancer progression .
    • They are effective against most of the imatinib mesylate-resistant BCR-ABL mutants isolated from advanced chronic myeloid leukemia patients .
    • An efficient proteomics method employing an immobilized pyrido[2,3-d]pyrimidine ligand as an affinity probe identified more than 30 human protein kinases affected by this class of compounds .
  • Antibacterial Agents

    • Pyrido[2,3-d]pyrimidines, including “2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one”, have been found to exhibit antibacterial activities .
    • The exact mechanism of action and the specific bacterial targets are not mentioned in the source, but these compounds could potentially be used in the development of new antibacterial drugs .
  • CNS Depressive Agents

    • Some pyrido[2,3-d]pyrimidines have been found to exhibit CNS depressive activities .
    • These compounds could potentially be used in the treatment of conditions related to the central nervous system .
  • Anticonvulsant Agents

    • Pyrido[2,3-d]pyrimidines have also been found to exhibit anticonvulsant activities .
    • These compounds could potentially be used in the treatment of conditions such as epilepsy .
  • Antipyretic Agents

    • Some pyrido[2,3-d]pyrimidines have been found to exhibit antipyretic (fever-reducing) activities .
    • These compounds could potentially be used in the treatment of fever .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

There are ongoing efforts to improve the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitors towards certain kinases, which could have implications for drug development .

properties

IUPAC Name

2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-13-8-9-4-5-2-3-6(12)10-7(5)11-8/h2-4H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUAPGRZGJOIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=CC(=O)NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361225
Record name 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

CAS RN

211244-81-4
Record name 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211244-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
S Nikhar, I Siokas, L Schlicher, S Lee… - European journal of …, 2021 - Elsevier
Receptor interacting protein kinase-2 (RIPK2) is an enzyme involved in the transduction of pro-inflammatory nucleotide-binding oligomerization domain (NOD) cell signaling, a pathway …
Number of citations: 9 www.sciencedirect.com
MVR Reddy, B Akula, S Jatiani… - Bioorganic & medicinal …, 2016 - Elsevier
Several families of protein kinases have been shown to play a critical role in the regulation of cell cycle progression, particularly progression through mitosis. These kinase families …
Number of citations: 28 www.sciencedirect.com
C Shi, Q Wang, X Liao, H Ge, G Huo, L Zhang… - European Journal of …, 2020 - Elsevier
CDK4/6 has been identified as an attractive therapeutic target for treatment of cancer. For unmet clinical needs, a novel class of imidazo [1′,2’:1,6]pyrido [2,3-d]pyrimidin derivatives, …
Number of citations: 10 www.sciencedirect.com
S Li, W Yang, M Ji, J Cai… - Journal of Chemical …, 2019 - journals.sagepub.com
A new and efficient synthesis of 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)-pyrido[2,3-d]pyrimidin-7(8H)-one, a key intermediate of Palbociclib, starting from thiouracil was …
Number of citations: 1 journals.sagepub.com
T Hashimoto, N Kondo, A Makino, Y Kiyono… - Annals of Nuclear …, 2022 - Springer
Objective p38α, a member of the mitogen-activated protein kinase superfamily, is activated by external stimuli, followed by nuclear translocation for the regulation of inflammatory …
Number of citations: 3 link.springer.com
S Li, J Chen, C Feng, W Yang, M Ji - Chemical Papers, 2019 - Springer
In this paper, a novel synthetic method for Palbociclib was reported. It was synthesized in eight steps from 2-(methylthio) pyrimidin-4-(3H)-one with approximately 10% overall yield. This …
Number of citations: 6 link.springer.com
J Rudolph, LJ Murray, CO Ndubaku… - Journal of medicinal …, 2016 - ACS Publications
p21-activated kinase 1 (PAK1) has an important role in transducing signals in several oncogenic pathways. The concept of inhibiting this kinase has garnered significant interest over …
Number of citations: 60 pubs.acs.org
C Lu, P Lu, L Gong, LJ Zhu, Y An, Y Wang - Medicinal Chemistry …, 2023 - Springer
Pancreatic cancer remains clinically challenging because of the lack of efficient targeted therapies and high aggressiveness. NEDD8 activating enzyme (NAE) plays a critical role in …
Number of citations: 1 link.springer.com
GA Kraus, V Gupta, M Mokhtarian, S Mehanovic… - Bioorganic & medicinal …, 2010 - Elsevier
The effects of substituents on the aryl ring were studied by the preparation and testing of several PD173955 analogs. Inserting a single carbon atom into the C–N bond in the aniline …
Number of citations: 18 www.sciencedirect.com
KD Freeman-Cook, RL Hoffman… - Journal of Medicinal …, 2021 - ACS Publications
Control of the cell cycle through selective pharmacological inhibition of CDK4/6 has proven beneficial in the treatment of breast cancer. Extending this level of control to additional cell …
Number of citations: 51 pubs.acs.org

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